molecular formula C24H22FN3O2 B5497778 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)benzamide

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)benzamide

Cat. No.: B5497778
M. Wt: 403.4 g/mol
InChI Key: GOXZZQHCAUYIAS-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-20-11-5-7-13-22(20)27-14-16-28(17-15-27)24(30)19-10-4-6-12-21(19)26-23(29)18-8-2-1-3-9-18/h1-13H,14-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXZZQHCAUYIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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